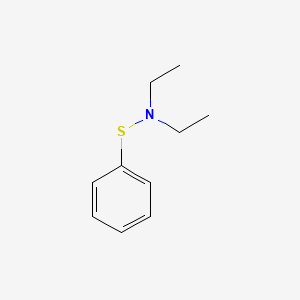

Benzenesulfenamide, N,N-diethyl-

Description

Contextual Significance of N,N-Diethylbenzenesulfonamide within the Broader Sulfonamide Class in Academic Inquiry

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, is a cornerstone in medicinal chemistry and drug development. researchgate.net While many sulfonamides are renowned for their therapeutic applications, N,N-diethylbenzenesulfonamide distinguishes itself primarily as a versatile building block and a non-medicinal probe in fundamental chemical research. mdpi.comcymitquimica.com Its academic significance lies not in its direct biological activity, but in its utility as a stable, yet reactive, scaffold for the synthesis of more complex molecules. mdpi.comscirp.org The diethyl substitution on the nitrogen atom imparts specific solubility and reactivity properties that make it a valuable tool for synthetic chemists. mdpi.com This contrasts with many other sulfonamides where the focus of academic inquiry is often directly linked to their pharmacological effects. researchgate.net

Historical Development and Evolution of Research Perspectives on N,N-Diethylbenzenesulfonamide

The story of N,N-diethylbenzenesulfonamide is intrinsically linked to the broader history of sulfonamides. The journey of sulfonamides began in the early 20th century within the dye industry. It was the investigation of these sulfur-containing dyes that led to the groundbreaking discovery of their antibacterial properties. This pivotal moment ushered in the era of sulfa drugs, the first class of synthetic systemic antibiotics.

Early research on sulfonamides was predominantly driven by the quest for new therapeutic agents. However, as the field of organic synthesis matured, the perspective on compounds like N,N-diethylbenzenesulfonamide began to shift. Researchers started to recognize its potential beyond direct medicinal applications. Its stable benzenesulfonyl core coupled with the reactive diethylamino group made it an attractive starting material for creating a diverse array of organic structures. scirp.org More recent research has explored the electrochemical properties of N,N-diethylbenzenesulfonamide, investigating reactions such as dealkylation, which opens new avenues for its application in synthetic and medicinal chemistry. mdpi.com

Overview of Key Academic Disciplines Engaging with N,N-Diethylbenzenesulfonamide Chemistry

The utility of N,N-diethylbenzenesulfonamide has led to its investigation across several key academic disciplines:

Organic Synthesis: This is the most prominent field utilizing N,N-diethylbenzenesulfonamide. It serves as a precursor for the synthesis of a wide range of heterocyclic compounds, which are crucial scaffolds in drug discovery and materials science. scirp.org For example, it has been used as a starting material to create complex molecules with potential applications as enzyme inhibitors. scirp.orggrowingscience.com

Medicinal Chemistry: While not a therapeutic agent itself, N,N-diethylbenzenesulfonamide and its derivatives are of significant interest to medicinal chemists. They are used to synthesize novel compounds that are then screened for biological activity. Research has shown that derivatives of N,N-diethylbenzenesulfonamide can exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and DNA gyrase, highlighting its role as a lead compound for drug discovery. scirp.orggrowingscience.com

Electrochemistry: The electrochemical behavior of N,N-diethylbenzenesulfonamide has been a subject of detailed academic study. Research into its anodic oxidation and dealkylation provides valuable insights into its reactivity and potential for developing novel synthetic methodologies. mdpi.com These studies contribute to a deeper understanding of the fundamental chemical properties of sulfonamides.

Crystallography: The solid-state structure of N,N-diethylbenzenesulfonamide and its derivatives has been investigated using X-ray crystallography. These studies provide crucial information about its molecular geometry, intermolecular interactions, and crystal packing, which are essential for understanding its physical properties and for designing new materials. growingscience.comnih.gov

Detailed Research Findings

Recent academic research has focused on the electrochemical dealkylation of N,N-diethylbenzenesulfonamide. A study published in Molecules detailed the electrochemical mono- and dideethylation of the compound. The research systematically investigated the influence of various parameters, including the solvent system and the presence of water, on the reaction outcome. These experiments have led to the development of a green and scalable synthesis of the dealkylated products. mdpi.com

The study highlights the potential for the in situ use of the N-methoxyalkyl intermediate, a precursor to the highly reactive and versatile N-sulfonyliminium cation. This reactive species is a valuable tool for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com

| Parameter | Condition | Outcome |

| Reaction Type | Electrochemical Dealkylation | Mono- and dideethylation |

| Key Intermediate | N-methoxyalkyl derivative | Precursor to N-sulfonyliminium cation |

| Significance | Green and scalable synthesis | Access to versatile synthetic intermediates |

Table 1: Summary of Electrochemical Dealkylation Research on N,N-Diethylbenzenesulfonamide. mdpi.com

Structure

3D Structure

Properties

CAS No. |

6667-19-2 |

|---|---|

Molecular Formula |

C10H15NS |

Molecular Weight |

181.30 g/mol |

IUPAC Name |

N-ethyl-N-phenylsulfanylethanamine |

InChI |

InChI=1S/C10H15NS/c1-3-11(4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

OPHVSTKKDLVJDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,n Diethylbenzenesulfonamide Derivatives

Established Reaction Pathways for N,N-Diethylbenzenesulfonamide Core Synthesis

Traditional methods for synthesizing the N,N-diethylbenzenesulfonamide scaffold are well-documented and widely employed in chemical research and industry. These pathways are valued for their reliability and generally high yields.

Condensation Reactions Involving Benzenesulfonyl Chlorides and Diethylamine (B46881)

The most direct and conventional method for the synthesis of N,N-diethylbenzenesulfonamide is the reaction between benzenesulfonyl chloride and diethylamine. ncert.nic.in This reaction, known as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, is a cornerstone of amine chemistry. ncert.nic.in In the case of a secondary amine like diethylamine, the reaction yields a sulfonamide that is insoluble in alkali solutions because it lacks an acidic proton on the nitrogen atom. ncert.nic.in

The synthesis is typically carried out by adding benzenesulfonyl chloride to a solution of diethylamine, often in the presence of a base such as pyridine (B92270) or an aqueous solution of a carbonate to neutralize the hydrochloric acid byproduct. prepchem.comnsf.gov For instance, N,N-diethyl-3-nitrobenzenesulfonamide is prepared by reacting 3-nitrobenzenesulfonyl chloride with diethylamine in pyridine at 50°C for two hours. prepchem.com

Amidation Protocols for N,N-Diethylamide Bearing Benzenesulfonamide (B165840) Precursors

Amidation reactions represent a versatile strategy for the formation of amide bonds, which can be adapted for the synthesis of N,N-diethylbenzenesulfonamide. nih.gov These methods typically involve the activation of a carboxylic acid, followed by nucleophilic attack by an amine. researchgate.net While direct amidation of benzenesulfonic acid with diethylamine is not the primary route, related amidation protocols can be employed.

For example, various condensing agents can facilitate the formation of the sulfonamide bond. These include carbodiimides (like DCC and EDCI), uronium salts (such as HATU and HBTU), and phosphonium (B103445) salts (like BOP and PyBOP). These reagents activate the sulfonic acid or a derivative, making it more susceptible to nucleophilic attack by diethylamine.

Functionalization through Hydrazine (B178648) Derivatives and Sulfonylation

The synthesis of N,N-disubstituted sulfonamides can also be approached through the use of sulfonyl hydrazides. A methodology has been developed for creating acyl sulfonyl hydrazides via acyl substitution reactions between activated amides and arylsulfonyl hydrazides. researchgate.net While this specific example leads to an N-acyl-N'-sulfonyl hydrazide, the underlying principle of using a sulfonyl-containing precursor and an amine derivative highlights a potential pathway. By analogy, a suitably substituted hydrazine derivative could be reacted with benzenesulfonyl chloride, followed by further steps to introduce the two ethyl groups onto the nitrogen atom.

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In the context of N,N-diethylbenzenesulfonamide, electrochemical approaches have emerged as a promising green alternative.

Electrochemical Synthesis and Dealkylation Investigations of N,N-Diethylbenzenesulfonamide

Electrochemical methods offer a reagent-free approach to chemical transformations, often leading to cleaner reactions and easier purification. mdpi.com The electrochemical behavior of benzenesulfonamides has been a subject of interest, particularly in the context of both synthesis and degradation. mdpi.comnih.gov

Recent studies have delved into the electrochemical mono- and dideethylation of N,N-diethylbenzenesulfonamide. mdpi.comnih.gov These investigations, conducted in a tailor-made electrosynthetic reactor, systematically explored the influence of various parameters, including the solvent system and the presence of water, on the reaction's outcome. mdpi.comnih.gov The optimization of these conditions has led to a green, scalable synthesis of the dealkylated products, N-ethylbenzenesulfonamide and benzenesulfonamide. mdpi.comnih.gov

The electrochemical dealkylation of N,N-diethylbenzenesulfonamide is mechanistically related to the Shono oxidation. nih.gov Shono oxidation is an anodic electrochemical process that typically involves the oxidation of an amide or carbamate (B1207046) in an alcohol solvent to form an N,O-acetal. chem-station.com This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by a nucleophile present in the reaction mixture. chem-station.comresearchgate.netbeilstein-journals.org

Detailed studies have shown that by carefully controlling the electrochemical conditions, such as using a constant current method, selective N-deethylation can be achieved. mmu.ac.uk For instance, in related systems like N,N-diethylbenzamide, changing from controlled voltage to controlled current conditions in the presence of methanol (B129727) was found to be crucial for successful deethylation. mmu.ac.uk These findings provide valuable insights into the electrochemical behavior of N,N-diethylbenzenesulfonamide and pave the way for greener synthetic and derivatization strategies. mdpi.comnih.gov

Selective Mono- and Dideethylation Strategies

The selective removal of one or both ethyl groups from the nitrogen atom of N,N-dialkylsulfonamides is a challenging yet crucial transformation. Electrochemical methods, particularly Shono oxidation, have been explored for this purpose. Shono oxidation involves the anodic oxidation of an amine to form an N-acyliminium ion, which can then be captured by a nucleophile. nih.gov

In the case of N,N-diethylbenzenesulfonamide, electrochemical oxidation in methanol can lead to α-methoxylation. nih.gov However, recent studies have demonstrated that constant-current electrolysis can achieve selective monodeethylation of N,N-diethylbenzamide, a related amide. nih.gov This suggests the potential for similar selectivity with N,N-diethylbenzenesulfonamide under carefully controlled electrochemical conditions. The process of N-dealkylation is significant in both synthetic chemistry and in understanding the metabolism of xenobiotics, as it is a key reaction catalyzed by cytochrome P450 enzymes in vivo. mdpi.comresearchgate.net

A study on the electrochemical methoxylation and subsequent dealkylation of N,N-diethylbenzenesulfonamide in a tailor-made reactor revealed that under specific conditions, selective monodealkylation could be achieved. nih.gov Using a reticulated vitreous carbon (RVC) electrode and a LiClO₄ electrolyte in a CH₃CN/MeOH solvent mixture, the passage of 4.0 F/mol of charge resulted in selective monodeethylation for a range of N,N-dialkylbenzenesulfonamides. nih.gov

| Starting Material | Product | Yield (%) | Reference |

| N,N-Diethylbenzenesulfonamide | N-Ethylbenzenesulfonamide | - | nih.gov |

| N-Propyl-N-ethylbenzenesulfonamide | N-Propylbenzenesulfonamide | 55 | nih.gov |

| N-Butyl-N-ethylbenzenesulfonamide | N-Butylbenzenesulfonamide | 60 | nih.gov |

Table 1: Examples of Electrochemical Monodealkylation of N,N-Dialkylbenzenesulfonamides. The yield for N-ethylbenzenesulfonamide was not specified in the provided text.

Role of Solvent Systems and Water in Electrochemical Transformations

The solvent system plays a pivotal role in the outcome of electrochemical reactions involving N,N-diethylbenzenesulfonamide and related compounds. The choice of solvent can influence the reaction pathway, favoring either α-methoxylation or dealkylation.

In the electrochemical synthesis of sulfonamides, various solvent mixtures have been employed. For instance, a mixture of hexafluoroisopropanol (HFIP) and acetonitrile (B52724) (MeCN) has been used with boron-doped diamond (BDD) electrodes. nih.gov Another system utilizes a mixture of acetonitrile and dilute hydrochloric acid. chemistryviews.orgnih.gov The presence of a nucleophilic solvent like methanol is essential for the Shono oxidation pathway, leading to α-methoxylated products. nih.gov

The influence of water in the solvent system has been specifically investigated. In the electrochemical dealkylation of N,N-diethylbenzenesulfonamide, experiments were conducted in both pure methanol and a methanol/water (99:1) mixture. nih.gov The results indicated that the presence of a small amount of water (1%) slightly favored the formation of the deethylated product, N-ethylbenzenesulfonamide, over the methoxylated intermediate. nih.gov This suggests that water can act as a competing nucleophile or alter the reaction environment to promote dealkylation.

| Solvent System | Key Feature | Outcome | Reference |

| HFIP/MeCN | Boron-doped diamond electrode | Selective formation of sulfonamides | nih.gov |

| MeCN/dilute HCl | Catalyst-free | Direct coupling of amines and thiols | chemistryviews.orgnih.gov |

| CH₃CN/MeOH | Nucleophilic solvent | α-methoxylation/dealkylation | nih.gov |

| MeOH/H₂O (99:1) | Presence of water | Favors deethylation over methoxylation | nih.gov |

Table 2: Influence of Solvent Systems in Electrochemical Sulfonamide Synthesis.

Environmentally Conscious Methodologies for N,N-Diethylbenzenesulfonamide Production

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For the production of sulfonamides, this includes the use of environmentally benign solvents and reaction conditions.

One promising approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. An environmentally benign one-pot method for the synthesis of a nonionic azo dye, N,N-diethyl-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amine, has been reported in scCO₂ without the use of mineral acids. researchgate.net This method, which involves in situ diazotization and coupling, achieved a 91% yield at 80°C, demonstrating the potential of scCO₂ as a green solvent for reactions involving N,N-diethylaniline derivatives, which are structurally related to N,N-diethylbenzenesulfonamide. researchgate.net

The synthesis of sulfonamides in aqueous media represents another significant advancement in green chemistry. A facile and environmentally benign synthesis of sulfonamides has been described that occurs in water under dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. acs.org The product isolation simply involves filtration after acidification, resulting in excellent yields and purity. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in N,N-Diethylbenzenesulfonamide Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. This involves a systematic study of factors such as solvent, temperature, and molar ratios of reactants.

In a study on the synthesis of N,N-diethyl-m-toluamide (DEET), a structurally similar amide, various parameters were optimized. The choice of solvent was found to significantly impact the yield, with dichloromethane (B109758) providing the best result (88.86% yield) compared to diethyl ether, n-hexane, and ethyl acetate. researchgate.net The molar ratio of the reactants was also a critical factor.

While direct optimization studies for the synthesis of unsubstituted N,N-diethylbenzenesulfonamide are not detailed in the provided sources, the principles from related syntheses are applicable. The reaction of benzenesulfonyl chloride with a secondary amine like diethylamine is a standard method for preparing N,N-diethylbenzenesulfonamide. byjus.com The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. ncert.nic.in

Synthetic Routes for Specific Substituted N,N-Diethylbenzenesulfonamide Isomers

The synthesis of substituted N,N-diethylbenzenesulfonamide isomers is of interest for various applications. The position and nature of the substituent on the benzene (B151609) ring can be tailored through different synthetic strategies.

A common approach involves the reaction of a substituted benzenesulfonyl chloride with diethylamine. For example, o-nitro-N,N-diethylbenzenesulfonamide can be synthesized by reacting o-nitrobenzenesulfonyl chloride with diethylamine in tetrahydrofuran (B95107) at a controlled temperature of 5-15°C. prepchem.com

The synthesis of other substituted derivatives often involves multi-step sequences. For the preparation of 4-amino-N,N-diethylbenzenesulfonamide, a typical route would involve the nitration of N,N-diethylbenzenesulfonamide to introduce a nitro group at the para position, followed by the reduction of the nitro group to an amine. The synthesis of N,N-dimethyl-4-amino-2,1,3-benzothiadiazole follows a similar nitration-reduction-methylation sequence. mdpi.com

Similarly, the synthesis of N,N-diethyl-4-nitrobenzene-1,3-diamine has been reported, highlighting methods for introducing multiple functional groups onto the benzene ring. researchgate.net The synthesis of N-(substituted)-4-nitrobenzamides has also been achieved through mechanochemistry, an environmentally friendly solvent-free approach. mdpi.commdpi.com

Chemical Reactivity and Mechanistic Investigations of N,n Diethylbenzenesulfonamide

Nucleophilic Substitution Reactions of the Sulfonamide Moiety and Aromatic Ring

The reactivity of N,N-diethylbenzenesulfonamide in nucleophilic substitution reactions is dictated by the distinct characteristics of its two primary components: the sulfonamide functional group and the aromatic benzene (B151609) ring.

The sulfonamide moiety, -SO₂N(C₂H₅)₂, features a sulfur atom in a high oxidation state (+6), making it electrophilic and theoretically susceptible to nucleophilic attack. However, the reactivity of tertiary sulfonamides like N,N-diethylbenzenesulfonamide is significantly moderated compared to its primary and secondary analogs. A key reaction for distinguishing amines, the Hinsberg test, demonstrates this. N,N-diethylbenzenesulfonamide is formed by the reaction of benzenesulfonyl chloride with diethylamine (B46881), a secondary amine. nih.gov Unlike the product from a primary amine (N-ethylbenzenesulfonamide), N,N-diethylbenzenesulfonamide lacks a hydrogen atom on the nitrogen. nih.govutexas.edu This absence of an acidic proton renders the compound insoluble in alkali, a defining characteristic in this qualitative test. nih.govnih.gov The strong electron-withdrawing nature of the sulfonyl group, while making the sulfur atom electron-deficient, does not confer acidity to the molecule itself in the absence of an N-H bond. nih.gov

Direct nucleophilic substitution at the sulfur center, leading to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bond, is a challenging transformation that typically requires harsh conditions or specific activation. The sulfur atom in the sulfonyl group is sterically hindered by two oxygen atoms and the bulky phenyl and diethylamino groups. Nevertheless, strong nucleophiles can attack the sulfur center. The nucleophilicity of attacking species is crucial; for instance, sulfur-based nucleophiles like thiolates are generally more potent than their oxygen-based counterparts (e.g., alkoxides). libretexts.org Similarly, trivalent phosphorus compounds, such as triphenylphosphine, are highly effective nucleophiles that readily attack electrophilic centers. msu.edu Mechanistic studies on related polysulfides show that nucleophilic decomposition is a viable pathway for bond cleavage. nih.gov

The aromatic ring of N,N-diethylbenzenesulfonamide undergoes electrophilic aromatic substitution, a classic reaction pathway for benzene derivatives. The sulfonamide group (-SO₂N(C₂H₅)₂) is a deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the sulfonyl portion. This reduces the electron density of the benzene ring, making it less reactive towards electrophiles than benzene itself. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require more forcing conditions.

Influence of Substituents on Electronic Properties and Reactivity of the Benzenesulfonamide (B165840) Core

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound. utexas.eduwikipedia.org The substituent constant (σ) measures the electronic effect of a substituent (inductive and resonance), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. utexas.edu

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strongly electron-withdrawing (positive σ value). When placed on the aromatic ring, a nitro group further deactivates the ring towards electrophilic substitution, making such reactions even more difficult. Conversely, EWGs increase the electrophilicity of the sulfonyl sulfur atom by pulling electron density away from it, potentially making it more susceptible to nucleophilic attack. They also increase the acidity of related primary or secondary sulfonamides. wikipedia.org

Electron-Donating Groups (EDGs): Substituents like the amino group (-NH₂) or alkoxy group (-OR) are electron-donating (negative σ value), primarily through a resonance effect. These groups activate the aromatic ring, making it more susceptible to electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, the strong activating effect of an amino group can lead to multiple substitutions and other side reactions; this can be controlled by protecting the group via acetylation. wikipedia.org

Halogens: Halogens (e.g., -Cl, -Br) present a dual effect. They are inductively electron-withdrawing but are weakly deactivating and ortho-, para-directing due to resonance-based electron donation from their lone pairs.

The electronic nature of these substituents also influences the stability and degradation pathways of the molecule, as discussed in section 3.4.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Donating (Resonance), Withdrawing (Inductive) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Data sourced from principles of the Hammett equation. msudenver.eduviu.ca

Intramolecular and Intermolecular Interactions Governing Reactivity

The three-dimensional structure and non-covalent interactions of N,N-diethylbenzenesulfonamide are critical in governing its reactivity. While the molecule itself lacks a hydrogen bond donor, the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. nih.gov This allows for significant intermolecular interactions with protic solvents (like water or alcohols) or other reactants containing N-H or O-H bonds. These interactions can influence solubility and modulate the reactivity of the sulfonamide group by polarizing the S=O bonds.

Crystallographic studies of related sulfonamides reveal that the sulfonamide moiety can participate in various bonding patterns. For instance, in structures with an available N-H donor, both intramolecular and intermolecular hydrogen bonds are common. nih.govresearchgate.net In N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, one polymorph exhibits intramolecular N-H···O hydrogen bonding, while another forms intermolecular hydrogen-bonded dimers. researchgate.net Aromatic sulfonamides can also exhibit conformational chirality, often preferring a twisted, synclinal conformation. nih.gov This inherent geometry, combined with the potential for intermolecular forces like π-π stacking, can pre-organize molecules in a way that influences reaction outcomes. researchgate.net The strategic placement of hydrogen-bonding groups within a molecule can enhance binding and reactivity through preorganization. rsc.org

Hydrolytic Stability and Degradation Pathways of the Sulfonamide Bond

The sulfonamide bond (S-N) is generally robust and resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, or through biological degradation, it can be cleaved. The degradation of sulfonamides is a critical area of environmental and metabolic research.

Common degradation pathways for sulfonamides involve:

Cleavage of the S-N Bond: This is a primary degradation route, leading to the formation of benzenesulfonic acid and diethylamine. This process can be initiated by nucleophilic attack on the sulfur atom.

Cleavage of the S-C Bond: This pathway breaks the bond between the sulfur atom and the benzene ring, yielding aniline (B41778) and other products.

Hydroxylation of the Aromatic Ring: Oxidative processes can introduce hydroxyl groups onto the benzene ring, a common metabolic transformation.

Dealkylation: In the case of N,N-diethylbenzenesulfonamide, the ethyl groups can be removed. Electrochemical oxidation has been shown to cause sequential de-ethylation, first yielding N-ethylbenzenesulfonamide and subsequently the fully dealkylated benzenesulfonamide.

Studies on the biodegradation of various sulfonamides show that the specific pathway is often dependent on the substituents present on the molecule. nih.gov For instance, the presence of different heterocyclic groups on the sulfonamide nitrogen can direct degradation towards either S-N bond cleavage or SO₂ extrusion.

Table 2: Potential Degradation Products of N,N-Diethylbenzenesulfonamide

| Degradation Pathway | Product 1 | Product 2 |

|---|---|---|

| S-N Bond Hydrolysis | Benzenesulfonic acid | Diethylamine |

| S-C Bond Cleavage | Aniline | Sulfur dioxide, other fragments |

| N-Dealkylation (Stage 1) | N-Ethylbenzenesulfonamide | Acetaldehyde |

| N-Dealkylation (Stage 2) | Benzenesulfonamide | Acetaldehyde |

| Ring Hydroxylation | Hydroxylated N,N-diethylbenzenesulfonamide | - |

Mechanistic Elucidation of Novel Reaction Pathways and Transformations

Recent research has focused on developing new synthetic methods involving sulfonamides, leading to the discovery of novel reaction pathways and reactive intermediates.

Rearrangement reactions offer powerful tools for creating complex molecular architectures from simpler sulfonamide precursors. A notable example is a novel rearrangement discovered for N-fluoro-N-alkyl benzenesulfonamides. nih.gov This reaction proceeds readily in formic acid and is believed to occur via a concerted mechanism involving a 1,2-aryl migration with the simultaneous departure of a fluoride (B91410) anion, consistent with an Sₙ2-type process. nih.gov

Another relevant transformation is the Brønsted acid-mediated Fries-type rearrangement of N-alkyl-N-arylbenzenesulfonamides, which allows for the regioselective synthesis of 2-aminodiarylsulfones. nih.gov These types of rearrangements highlight the versatility of the sulfonamide scaffold in advanced organic synthesis.

The electrochemical oxidation of N,N-diethylbenzenesulfonamide provides a modern and green route to its dealkylation and functionalization. This process proceeds through highly reactive intermediates. The initial step is an anodic oxidation, analogous to a Shono oxidation, which occurs at the α-carbon of one of the ethyl groups. In the presence of methanol (B129727) as a solvent and nucleophile, this leads to the formation of an N-(1-methoxyethyl)-N-ethylbenzenesulfonamide intermediate.

This N-methoxyalkyl intermediate is a stable precursor to a much more reactive species: the N-sulfonyliminium cation . The N-sulfonyliminium cation, [PhSO₂N(Et)=CHCH₃]⁺, is a powerful electrophile. Its in-situ generation opens up a wide range of synthetic possibilities, as it can be trapped by various nucleophiles. The hydrolysis of the N-methoxyalkyl intermediate or the direct trapping of the N-sulfonyliminium cation by water leads to the mono-deethylated product, N-ethylbenzenesulfonamide. The ability to generate these versatile intermediates electrochemically from a stable starting material like N,N-diethylbenzenesulfonamide represents a significant advance in synthetic methodology.

Derivatization and Structural Diversification of N,n Diethylbenzenesulfonamide Scaffolds

Strategies for Generating Novel N,N-Diethylbenzenesulfonamide Hybrids and Conjugates

A key strategy in modern drug discovery and materials science is the creation of hybrid molecules, where two or more distinct chemical entities are combined to achieve synergistic or novel properties. The N,N-diethylbenzenesulfonamide scaffold is an excellent candidate for such approaches.

The fusion of the N,N-diethylbenzenesulfonamide moiety with various heterocyclic rings is a prominent strategy to explore new chemical space and modulate biological activity. The resulting hybrid molecules can exhibit unique pharmacological profiles due to the combined features of both parent structures.

Pyridazinone: Pyridazinone derivatives can be conjugated with a benzenesulfonyl chloride in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as dry acetone, typically under reflux conditions. nih.gov This reaction leads to the formation of N-benzenesulfonyl pyridazinone derivatives. For instance, 6-anthracen-9-yl-4-(1H-indol-3-yl)-2-(benzenesulfonyl)-4,5-dihydro-2H-pyridazin-3-one has been synthesized through this method. nih.gov While this example does not use the N,N-diethyl substituted variant, the synthetic route is directly applicable.

Triazinone: The synthesis of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates has been achieved through various methods, often involving the reaction of a substituted triazine with an aminobenzenesulfonamide. nih.gov A common approach involves carrying out the reaction in a water-based environment with sodium carbonate or sodium bicarbonate, which has been shown to be favorable for many amino acid-substituted triazines. nih.gov Alternatively, an organic solvent system like DMF with a base such as K2CO3 can be employed. nih.gov These strategies can be adapted to link an N,N-diethylbenzenesulfonamide moiety to a triazinone core.

Pyrazole: Pyrazole-based benzenesulfonamides are commonly synthesized by reacting a chalcone (B49325) intermediate with a hydrazinobenzenesulfonamide hydrochloride in acetic acid under reflux. nih.gov Another approach involves the reaction of a 5-aminopyrazole with a benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724) at room temperature. nih.gov

Pyrimidine (B1678525): Pyrimidine-linked benzenesulfonamide (B165840) derivatives can be synthesized through palladium-catalyzed Buchwald-Hartwig type reactions. researchgate.net This involves treating a chloro-substituted pyrimidine linked to an aminobenzenesulfonamide with various aromatic amines in the presence of a palladium catalyst, a ligand (like X-Phos), and a base such as cesium carbonate in a solvent like DMF, often under microwave irradiation to improve reaction times and yields. researchgate.net Another strategy involves the conjugation of substituted benzenesulfonamide derivatives with a 5-cyano pyrimidine nucleus via a thioacetamide (B46855) linker. nih.gov

Thiazole (B1198619): Thiazole derivatives bearing a sulfonamide moiety can be prepared through several synthetic routes. One common method is the Hantzsch thiazole synthesis, where a thiourea (B124793) derivative is reacted with an α-haloketone. nih.gov For benzenesulfonamide-containing thiazoles, this can involve reacting a substituted thiourea with a brominated intermediate derived from a benzenesulfonamide precursor. nih.gov

Imidazole: Imidazole-benzenesulfonamide hybrids can be synthesized via a one-pot, single-step multicomponent reaction. nih.gov This can involve reacting benzil, an appropriate aldehyde, ammonium (B1175870) acetate, and a sulfanilamide (B372717) derivative in the presence of an ionic liquid like diethyl ammonium hydrogen sulfate (B86663) under reflux. nih.gov

Table 1: Synthetic Strategies for N,N-Diethylbenzenesulfonamide-Heterocycle Hybrids

| Heterocycle | General Synthetic Strategy | Key Reagents & Conditions |

|---|---|---|

| Pyridazinone | Reaction of a pyridazinone with benzenesulfonyl chloride. nih.gov | Anhydrous K2CO3, dry acetone, reflux. nih.gov |

| Triazinone | Reaction of a substituted triazine with an aminobenzenesulfonamide. nih.gov | Water/Na2CO3 or DMF/K2CO3. nih.gov |

| Pyrazole | Reaction of a chalcone with hydrazinobenzenesulfonamide HCl. nih.gov | Acetic acid, reflux. nih.gov |

| Pyrimidine | Palladium-catalyzed Buchwald-Hartwig amination. researchgate.net | Pd catalyst, ligand (e.g., X-Phos), Cs2CO3, DMF, microwave. researchgate.net |

| Thiazole | Hantzsch thiazole synthesis. nih.gov | Thiourea derivative, α-haloketone intermediate, solvent. nih.gov |

| Imidazole | One-pot multicomponent reaction. nih.gov | Benzil, aldehyde, ammonium acetate, sulfanilamide, ionic liquid, reflux. nih.gov |

The incorporation of amino acids like phenylalanine into the N,N-diethylbenzenesulfonamide scaffold can lead to peptidomimetic structures with potential applications in drug discovery. The synthesis of such conjugates typically involves standard peptide coupling reactions.

A common strategy is the formation of an amide bond between the carboxylic acid of a protected phenylalanine derivative and an amino-functionalized benzenesulfonamide, or vice versa. For instance, N-(tert-butoxycarbonyl)-L-phenylalanine can be activated with a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and reacted with an amine in the presence of a base like DIEA (N,N-diisopropylethylamine) in a solvent such as dichloromethane (B109758). nih.gov The resulting amide can then be deprotected to yield the final conjugate. While direct synthesis of a phenylalanine conjugate of N,N-diethylbenzenesulfonamide is not detailed in the provided search results, these standard synthetic methodologies are readily applicable. For example, an aminophenyl-N,N-diethylbenzenesulfonamide could be coupled with a protected phenylalanine.

Table 2: Representative Phenylalanine-Containing Bioactive Molecules and Synthetic Insights

| Compound Type | Synthetic Approach | Key Reagents & Coupling Agents | Potential for N,N-Diethylbenzenesulfonamide Conjugation |

|---|---|---|---|

| Phenylalanine-benzothiazole derivatives nih.gov | Amide coupling of N-Boc-L-phenylalanine with an aminobenzothiazole derivative. nih.gov | PyBOP, DIEA, DCM. nih.gov | High, via coupling of an amino-functionalized N,N-diethylbenzenesulfonamide. |

| Nα-2-thiophenoyl-d-phenylalanine amides nih.gov | Coupling of Nα-2-thiophenoyl-d-phenylalanine with various anilines. | Not specified, but standard amide bond formation. | High, using similar peptide coupling protocols. |

Rational Design of Folded Scaffolds and Complex Molecular Architectures

The rational design of molecules involves a deep understanding of the relationship between chemical structure and function, often aided by computational modeling. nih.govunimi.it For the N,N-diethylbenzenesulfonamide scaffold, rational design can be employed to create complex, three-dimensional architectures with specific conformational properties.

The principles of rational design can be categorized into structure-based and ligand-based approaches. In a structure-based approach, if the three-dimensional structure of a biological target (like an enzyme or receptor) is known, N,N-diethylbenzenesulfonamide derivatives can be designed to fit precisely into the binding site. This involves considering the shape, size, and electrostatic properties of both the ligand and the target.

In a ligand-based approach, a series of known active molecules are used to build a pharmacophore model, which defines the essential structural features required for activity. New N,N-diethylbenzenesulfonamide derivatives can then be designed to match this pharmacophore.

The incorporation of the heterocyclic and phenylalanine moieties discussed in the previous sections is often a result of rational design strategies aimed at targeting specific biological interactions or inducing particular folded conformations. For example, the rigid nature of many heterocyclic systems can be used to control the orientation of the benzenesulfonamide group and other substituents, leading to more defined molecular shapes.

Impact of N,N-Diethyl Substitution and Aromatic Ring Modifications on Conformational Preferences and Molecular Recognition

The N,N-diethyl substitution also impacts the electronic properties of the sulfonamide group. The electron-donating nature of the ethyl groups can influence the acidity of any N-H protons in related secondary sulfonamides and affect the hydrogen bonding capabilities of the molecule. In tertiary sulfonamides like N,N-diethylbenzenesulfonamide, the absence of an N-H proton means it cannot act as a hydrogen bond donor, which is a key feature in its molecular recognition profile.

Modifications to the aromatic ring, such as the introduction of substituents, can have a profound impact on the molecule's properties. Electron-withdrawing or electron-donating groups can alter the electronic distribution across the entire molecule, affecting its reactivity and ability to participate in electrostatic interactions. Furthermore, the size, shape, and position of these substituents can influence the molecule's conformational preferences and how it is recognized by other molecules. For example, studies on a series of isostructural N-phenylbenzenesulfonamides with different substituents on the phenyl rings have shown that the crystal packing can adapt to accommodate molecules with substantially different spatial demands, highlighting the interplay between molecular structure and solid-state organization. nih.gov

Table 3: Conformational and Structural Insights

| Structural Feature | Impact on Conformation and Recognition | Supporting Evidence/Examples |

|---|---|---|

| N,N-Diethyl Group | Restricts rotational freedom, leading to preferred gauche and cis conformations. researchgate.net Prevents N-H hydrogen bond donation. |

Conformational analysis of N,N-diethyl-2[(4'-substituted)phenylthio]acetamide. researchgate.net |

| Aromatic Ring Substituents | Alters electronic properties (e.g., dipole moment) and steric profile. Influences intermolecular interactions and crystal packing. nih.gov | Isostructural studies of substituted N-phenylbenzenesulfonamides show adaptability of crystal packing to different substituents. nih.gov |

Applications of N,n Diethylbenzenesulfonamide in Advanced Organic Synthesis

Utility as a Versatile Building Block for Constructing Complex Organic Molecules

The N,N-diethylbenzenesulfonamide scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. While direct applications are specific, the broader class of benzenesulfonamides is recognized for its utility. For instance, derivatives such as 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide are noted as versatile building blocks, where the sulfonamide group imparts unique reactivity for nucleophilic substitution and specific interactions with electrophiles nih.gov.

Research has demonstrated the modification of the N,N-diethylbenzenesulfonamide core through catalytic reactions. In cooperative nickel/NHC and aluminum catalysis, N,N-diethylbenzenesulfonamide undergoes para-selective alkylation with terminal alkenes, yielding para-alkylated derivatives thieme-connect.de. This C-H functionalization highlights its role as a foundational structure upon which further complexity can be systematically built.

Similarly, iron-catalyzed cross-coupling reactions utilize chloro-substituted N,N-diethylbenzenesulfonamide with alkyl Grignard reagents to produce various alkylated benzenesulfonamides nsf.gov. The sulfonamide group, in this case, acts as a highly effective activating group for the coupling process, enabling the construction of molecules poised for further use in areas like medicinal chemistry nsf.gov.

Table 1: Examples of Complex Molecules Synthesized from N,N-Diethylbenzenesulfonamide Derivatives

| Starting Material | Reagents | Product | Application Context | Reference |

|---|---|---|---|---|

| N,N-Diethylbenzenesulfonamide | Terminal Alkenes, Ni(cod)₂, Lewis Acid (MAD) | para-Alkylated N,N-diethylbenzenesulfonamides | C-H Functionalization | thieme-connect.de |

Role as Synthetic Intermediates in Multi-Step Organic Transformations

N,N-Diethylbenzenesulfonamide functions as a key synthetic intermediate, particularly in electrochemical transformations. Detailed studies have shown that it can undergo controlled electrochemical mono- and di-deethylation mdpi.com. This process converts the tertiary sulfonamide into its secondary (N-ethylbenzenesulfonamide) and primary (benzenesulfonamide) counterparts mdpi.com. This reaction serves as a mild deprotection method and can mimic the cytochrome P450-catalyzed dealkylation of sulfonamide-type drugs mdpi.com.

During these electrochemical reactions, an α-methoxy intermediate is formed mdpi.com. This N,O-acetal species is a versatile intermediate that can be used for further synthetic transformations, underscoring the role of N,N-diethylbenzenesulfonamide as a stepping stone to other valuable compounds mdpi.com.

Precursors for Highly Reactive and Versatile Chemical Species

The utility of N,N-diethylbenzenesulfonamide extends to its role as a precursor for generating highly reactive and synthetically useful species. The α-methoxylated intermediates produced during the electrochemical oxidation of N,N-diethylbenzenesulfonamide are described as precursors to N-sulfonyliminium cations mdpi.com. These cations are highly electrophilic and are valuable building blocks in their own right, particularly in the synthesis of nitrogen-containing heterocycles mdpi.com. The in-situ generation of these reactive species from a stable precursor like N,N-diethylbenzenesulfonamide represents a significant advantage in synthetic chemistry mdpi.com.

Catalytic Applications and Their Underlying Principles in Organic Reactions

While N,N-diethylbenzenesulfonamide is a substrate in many catalytic reactions, there is limited evidence of it acting as a catalyst itself. Its primary role in this context is as a reactant that is transformed through catalysis. For example, nickel-based heterobimetallic complexes have been shown to catalyze the para-selective alkylation of N,N-diethylbenzenesulfonamide thieme-connect.denih.gov. In these reactions, the sulfonamide is a key substrate, and the catalyst system (e.g., Nickel/Lewis Acid) directs the functionalization of its aromatic ring thieme-connect.de.

Similarly, iron complexes catalyze the cross-coupling of alkyl Grignard reagents with 4-Chloro-N,N-diethylbenzenesulfonamide nsf.gov. The sulfonamide moiety is described as the most reactive activating group for this type of iron-catalyzed reaction, but it is the substrate, not the catalyst nsf.gov. The underlying principle involves the activation of a C-Cl bond by the iron catalyst, facilitating the formation of a new C-C bond nsf.gov.

Development of Functional Organic Materials utilizing N,N-Diethylbenzenesulfonamide Scaffolds

The N,N-diethylbenzenesulfonamide structure has been incorporated into larger molecular systems to create functional organic materials, including those with specific photophysical properties and applications within polymer science.

The direct use of N,N-diethylbenzenesulfonamide as a luminescent material is not widely documented. However, its structural motif has been integrated into more complex systems designed for photodynamic therapy (PDT), a process that relies on light-activated photosensitizers. Conjugates of phthalocyanine, a well-known photosensitizer, with N,N-diethylbenzenesulfonamide have been synthesized and studied science.govscience.gov. These conjugates have shown efficacy in the photoinactivation of bacteria, with simpler sulfonamide units like N,N-diethylbenzenesulfonamide leading to strong inactivation science.govscience.gov. Encapsulating these phthalocyanine-sulfonamide conjugates in polyvinylpyrrolidone (B124986) micelles can further enhance their efficiency science.govscience.gov.

The benzenesulfonamide (B165840) class of compounds, including N,N-diethyl-substituted variants, has found applications in polymer science. Generally, benzenesulfonamides can serve as intermediates in the production of polysulfonamides, which are used as plastics and tanning agents chemicalbook.com. N-Alkylamides of benzenesulfonic acids are also utilized as plasticizers, which improve the flexibility and durability of polymers chemicalbook.comstarskychemical.com.

More specifically, a conducting polymer has been created through the anodic oxidation of a molecule containing the N,N-diethylbenzenesulfonamide group: 4-cyclopenta[2,1-b;3,4-b′]dithiophen-4-ylidenemethyl-N,N-diethyl-benzenesulfonamide researchgate.net. This novel polymer exhibits electroactivity and allows for the electrochemical cleavage of the sulfonamide's S-N bond, demonstrating a functional polymer matrix derived from a sulfonamide scaffold researchgate.net. Additionally, a patent for Janus kinase inhibitors lists N,N-diethylbenzenesulfonamide among compounds that could potentially be delivered using a biodegradable polymer matrix for therapeutic applications google.com.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| N,N-Diethylbenzenesulfonamide |

| 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide |

| para-Alkylated N,N-diethylbenzenesulfonamides |

| 4-Chloro-N,N-diethylbenzenesulfonamide |

| N,N,4-Triethylbenzenesulfonamide |

| N-ethylbenzenesulfonamide |

| benzenesulfonamide |

| N-sulfonyliminium cations |

| Phthalocyanine-sulfonamide conjugates |

| 4-cyclopenta[2,1-b;3,4-b′]dithiophen-4-ylidenemethyl-N,N-diethyl-benzenesulfonamide |

| Polyvinylpyrrolidone |

Spectroscopic Characterization Methodologies for N,n Diethylbenzenesulfonamide Structures

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., Fourier-Transform Infrared (FTIR))researchgate.netaps.org

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. In N,N-diethylbenzenesulfonamide, FTIR analysis reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The spectrum of a related compound, N,N'-(hexane-1,6-diyl) bis(4-dodecylbenzene sulfonamide), shows two distinct bands at 1160.0 cm⁻¹ and 1324.0 cm⁻¹, which are attributed to the symmetric and asymmetric stretching vibrations of the sulfonamide group, respectively. researchgate.net Similar characteristic peaks are expected for N,N-diethylbenzenesulfonamide, confirming the presence of the SO₂-N moiety. The aromatic ring gives rise to C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The aliphatic ethyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Advanced techniques can further enhance vibrational signals. For instance, resonance-enhanced vibrational spectroscopy, when applied to molecules on a superconductor, can significantly amplify the signal, allowing for the resolution of numerous vibrational peaks. aps.org

Table 1: Characteristic FTIR Absorption Bands for Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370-1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180-1160 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)rsc.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of N,N-diethylbenzenesulfonamide, providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of N,N-diethylbenzenesulfonamide would show distinct signals for the aromatic and ethyl protons. The protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.5-7.9 ppm. The ethyl groups give rise to a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. For a related compound, N,N,4-trimethylbenzenesulfonamide, the methyl groups attached to the nitrogen appear as a singlet at δ 2.69 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the benzene ring will resonate in the aromatic region (δ 120-140 ppm). The methylene carbons of the ethyl groups are expected to appear further downfield than the methyl carbons due to their proximity to the electronegative nitrogen atom. In N,N,4-trimethylbenzenesulfonamide, the aromatic carbons show signals at δ 143.5, 132.5, 129.6, and 127.8 ppm, while the N-methyl carbons are observed at δ 37.9 ppm. rsc.org

It is worth noting that in some amide structures, hindered rotation around the C-N bond can lead to the appearance of separate signals for chemically equivalent groups, a phenomenon that could potentially be observed in the NMR spectra of N,N-diethylbenzenesulfonamide under certain conditions. reddit.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethylbenzenesulfonamide

| Atom Type | Multiplicity | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | Multiplet | 7.5 - 7.9 | - |

| -CH₂- | Quartet | ~3.3 | ~42 |

| -CH₃ | Triplet | ~1.2 | ~14 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysisnih.govresearchgate.netresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of N,N-diethylbenzenesulfonamide and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula of N,N-diethylbenzenesulfonamide is C₁₀H₁₅NO₂S, corresponding to a molecular weight of approximately 213.30 g/mol . nih.gov

Upon electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺). The fragmentation of this ion provides structural clues. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond or the S-C(aryl) bond. For instance, the fragmentation of N-butylbenzenesulfonamide shows characteristic cleavage patterns that help identify the structure. researchgate.net Similarly, the mass spectrum of 4-acetyl-N-(2,3-dihydrobenzo rsc.orgchemicalbook.comdioxin-6-yl)benzenesulfonamide reveals a detailed fragmentation pattern that confirms its molecular structure. researchgate.net The base peak in the mass spectrum of benzenesulfonamide (B165840) is often the phenyl cation (m/z 77). chemicalbook.com

Table 3: Expected Key Fragments in the Mass Spectrum of N,N-Diethylbenzenesulfonamide

| Fragment | m/z (expected) | Description |

|---|---|---|

| [C₁₀H₁₅NO₂S]⁺ | 213 | Molecular Ion |

| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |

| [N(CH₂CH₃)₂]⁺ | 72 | Diethylamino cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristicsnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of N,N-diethylbenzenesulfonamide is expected to show absorption bands characteristic of the benzene ring. Aromatic systems typically exhibit a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 254 nm.

In a study of N,N-diethyl-4-nitroaniline, the UV-Vis spectrum showed characteristic absorbance that was used to probe the properties of the solvent. researchgate.net While the nitro group in that compound significantly influences the spectrum, the underlying principles of electronic absorption due to the aromatic system are similar. The presence of the sulfonamide group and the N,N-diethylamino group will act as auxochromes, potentially causing a slight shift (bathochromic or hypsochromic) of the absorption maxima of the benzene ring.

Table 4: Expected UV-Vis Absorption Maxima for N,N-Diethylbenzenesulfonamide in a Non-polar Solvent

| Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Benzene Ring (E-band) | ~204 |

X-ray Diffraction Analysis for Precise Solid-State Structure and Crystal Geometry Determination

While a specific crystal structure for N,N-diethylbenzenesulfonamide was not found in the provided search results, the analysis of a related compound, N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, offers valuable insights. researchgate.net This study revealed a triclinic crystal system with two independent molecules in the asymmetric unit. The conformation around the N-S bond was found to be staggered. The sulfonamide nitrogen atom can adopt a geometry that is either nearly planar-trigonal or more pyramidal. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing. researchgate.net A similar analysis of N,N-diethylbenzenesulfonamide would precisely determine its molecular geometry and intermolecular packing forces.

Table 5: Illustrative Crystallographic Data from a Related Sulfonamide

| Parameter | Value (from a related structure) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4674 (6) |

| b (Å) | 12.2882 (9) |

| c (Å) | 16.0569 (12) |

| α (°) | 108.426 (7) |

| β (°) | 97.357 (6) |

| γ (°) | 100.245 (6) |

Data for N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide for illustrative purposes. researchgate.net

Future Directions and Emerging Research Avenues for N,n Diethylbenzenesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves sulfonyl chlorides, which are highly reactive, moisture-sensitive, and can generate corrosive byproducts like hydrogen chloride. researchgate.net Future research is increasingly focused on developing greener, safer, and more sustainable synthetic routes. A key area of development is the move away from hazardous reagents and volatile organic solvents.

Emerging strategies that could be applied to the synthesis of N,N-diethylbenzenesulfonamide include:

In Situ Generation of Sulfonyl Chlorides: One approach involves the oxidative chlorination of thiols or disulfides to generate sulfonyl chlorides in situ. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant allows the conversion of thiols to sulfonyl chlorides, which then react with amines in the same pot. researchgate.netrsc.org This method has been successfully demonstrated in sustainable solvents like water, ethanol, and glycerol. researchgate.netrsc.org

Alternative Sulfonylating Agents: The use of sodium sulfinates as stable, commercially available sulfur sources presents a significant advancement. researchgate.net Palladium-catalyzed methods have been developed for the synthesis of N-arylsulfonamides from arylsulfonyl hydrazides and nitroarenes without the need for an external reductant. researchgate.net

Eco-Friendly Solvents and Catalysts: A major thrust is the replacement of toxic solvents like dichloromethane (B109758) and DMF with water or deep eutectic solvents. rsc.orgresearchgate.net Furthermore, catalyst-free systems, such as using neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent for the synthesis of N-sulfonylimines from sulfonamides, highlight a move towards simpler and more environmentally benign processes. nih.gov

| Parameter | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Sulfonyl Source | Pre-formed sulfonyl chlorides | Sodium sulfinates; In situ generated sulfonyl chlorides from thiols rsc.orgresearchgate.net |

| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Ethanol, Glycerol, Deep Eutectic Solvents rsc.orgresearchgate.net |

| Byproducts | Stoichiometric amounts of HCl and other salts | Minimal and often less hazardous byproducts (e.g., water) nih.gov |

| Workup | Solvent extraction and column chromatography | Simple filtration and precipitation researchgate.netresearchgate.net |

| Safety/Handling | Requires handling of corrosive and moisture-sensitive reagents researchgate.net | Utilizes more stable and less toxic starting materials researchgate.net |

Exploration of Untapped Reactivity Pathways for Diversified Applications

Beyond its role as a stable chemical entity, the N,N-diethylbenzenesulfonamide scaffold possesses latent reactivity that can be harnessed for novel chemical transformations. A significant emerging area is the electrochemical manipulation of the sulfonamide group.

Detailed studies on the electrochemical oxidation of N,N-diethylbenzenesulfonamide have revealed pathways for selective mono- and dideethylation. mdpi.com This process, analogous to the Shono oxidation, proceeds through an N-methoxyalkyl intermediate, which is a precursor to a highly reactive N-sulfonyliminium cation. mdpi.com These electrophilic cations are valuable building blocks in organic synthesis, particularly for constructing nitrogen-containing heterocycles. mdpi.com This electrochemical dealkylation not only provides a green method for modifying the sulfonamide but also mimics the cytochrome P450-catalyzed metabolism of sulfonamide-type drugs, opening avenues for metabolic studies. mdpi.com

Future research could explore:

Trapping of N-Sulfonyliminium Cations: Investigating the in situ reaction of electrochemically generated N-sulfonyliminium cations from N,N-diethylbenzenesulfonamide with various nucleophiles to synthesize a diverse library of complex molecules.

Derivative as Reagent: Modifying the N,N-diethylbenzenesulfonamide structure, for example, through N-chlorination, could yield novel reagents for specialized transformations, similar to how reagents like N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide are used to synthesize nitriles and aldehydes. organic-chemistry.org

New Biological Targets: While many sulfonamides target enzymes like carbonic anhydrase or dihydropteroate synthase, new biological activities are being discovered. For instance, benzene-1,4-disulfonamide derivatives have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for cancer therapy. nih.gov Exploring the biological reactivity of N,N-diethylbenzenesulfonamide and its analogs against untapped targets like OXPHOS could lead to new therapeutic leads.

Integration of Computational Design and High-Throughput Screening in N,N-Diethylbenzenesulfonamide Research

The convergence of computational chemistry and high-throughput screening (HTS) is set to accelerate the discovery and optimization of N,N-diethylbenzenesulfonamide derivatives for various applications.

Computational Design: Computational tools like Density Functional Theory (DFT) and molecular docking are crucial for predicting the properties and interactions of new molecules before their synthesis. nih.govresearchgate.net For N,N-diethylbenzenesulfonamide research, this means:

In Silico Derivative Design: Designing novel analogs with tailored electronic and steric properties to enhance binding affinity to a specific biological target. nih.gov

Reaction Mechanism Studies: Using DFT to elucidate the mechanisms of new reactions, such as the electrochemical dealkylation, to optimize conditions and predict outcomes. researchgate.net

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the structural confirmation of newly synthesized compounds. researchgate.net

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds or reaction conditions, drastically reducing the time required for discovery and optimization. hilarispublisher.com In the context of N,N-diethylbenzenesulfonamide, HTS can be applied to:

Reaction Optimization: Systematically screening variables such as catalysts, ligands, solvents, and temperatures to quickly identify the optimal conditions for a new synthetic transformation. unchainedlabs.com

Lead Discovery: Screening libraries of N,N-diethylbenzenesulfonamide derivatives against biological targets to identify "hits" with desired activity. hilarispublisher.com This is instrumental in early-stage drug discovery. hilarispublisher.com

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Synthesize a diverse library of N,N-diethylbenzenesulfonamide analogs using automated or parallel synthesis techniques. | Robotic liquid handlers, parallel reactors. |

| 2. Assay Development | Develop a robust, miniaturized assay (e.g., fluorescence, luminescence) to measure the inhibition of the target enzyme. | Microplate readers, biochemical assay kits. |

| 3. Primary Screen | Screen the entire compound library at a single concentration to identify initial "hits" that show activity. | Automated HTS platforms. hilarispublisher.com |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. | Dose-response analysis. |

| 5. Lead Optimization | Synthesize and test further analogs of the confirmed hits, guided by computational modeling, to improve potency and selectivity. | Structure-Activity Relationship (SAR) studies, molecular docking. nih.govhilarispublisher.com |

Advanced Material Science Applications of N,N-Diethylbenzenesulfonamide Scaffolds

While the primary focus for sulfonamides has been in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for materials science applications. The N,N-diethylbenzenesulfonamide scaffold contains a polar sulfonyl group capable of acting as a hydrogen bond acceptor and a site for metal coordination, along with an aromatic ring that can engage in π-stacking interactions.

Future research could explore the incorporation of this scaffold into:

Functional Polymers: Polymerizing derivatives of N,N-diethylbenzenesulfonamide could lead to materials with specific properties, such as altered thermal stability, solubility, or refractive index. The sulfonamide group can be used to tune the polymer's characteristics.

Metal-Organic Frameworks (MOFs): Carboxylic acid or amine-functionalized N,N-diethylbenzenesulfonamide derivatives could serve as organic linkers in the construction of MOFs. The sulfonamide group within the pores of the MOF could offer specific sites for gas adsorption or catalysis.

Sensors: The sulfonamide moiety is known to interact with certain metal ions. By integrating the N,N-diethylbenzenesulfonamide scaffold into a larger system with a chromophore or fluorophore, it may be possible to develop chemosensors for the detection of specific analytes.

| Potential Application | Relevant Property of the Scaffold | Research Direction |

|---|---|---|

| Specialty Polymers | Polarity of the sulfonyl group; Thermal stability. | Synthesis of vinyl-functionalized monomers for polymerization. |

| Metal-Organic Frameworks (MOFs) | Coordination ability of sulfonyl oxygen atoms; Rigid aromatic backbone. | Design of multi-functionalized linkers for MOF synthesis. |

| Chemosensors | Potential for specific binding interactions (metal ions, anions). | Integration into fluorescent or colorimetric sensing platforms. |

| Organic Electronics | Electron-withdrawing nature of the sulfonyl group. | Investigation of charge transport properties in thin films. |

Synergistic Research at the Interface of Organic Chemistry and Other Disciplines

The most significant breakthroughs in N,N-diethylbenzenesulfonamide chemistry are likely to occur at the intersection of organic chemistry and other scientific fields. Future progress will depend on fostering interdisciplinary collaborations.

Chemistry and Biology/Medicine: The design and synthesis of novel N,N-diethylbenzenesulfonamide derivatives as potential therapeutic agents requires close collaboration with biologists to identify targets and conduct activity assays. nih.govnih.gov

Chemistry and Electrochemistry: The exploration of electrochemical synthesis and modification of N,N-diethylbenzenesulfonamide is a prime example of synergy between synthetic organic chemistry and electrochemistry, offering greener and more selective reaction pathways. mdpi.com

Chemistry and Computer Science: The integration of computational modeling and machine learning with synthetic chemistry will enable the prediction of reaction outcomes and the design of molecules with desired properties, accelerating the pace of discovery. nih.gov

Chemistry and Materials Science: The development of new materials based on the N,N-diethylbenzenesulfonamide scaffold necessitates a partnership between organic chemists, who synthesize the building blocks, and materials scientists, who characterize and test the final materials.

Methodological Advancements in Spectroscopic and Structural Elucidation Techniques

As more complex derivatives of N,N-diethylbenzenesulfonamide are synthesized and their novel reactivity is explored, the need for robust and unambiguous characterization becomes paramount. While standard techniques like ¹H and ¹³C NMR are routine, future research will increasingly rely on more advanced methods.

Advanced Mass Spectrometry (MS): Techniques like high-resolution mass spectrometry (HRMS) are essential for confirming elemental composition. The use of native MS can provide insights into non-covalent interactions, which is particularly valuable for studying how N,N-diethylbenzenesulfonamide-based inhibitors bind to their target proteins. nih.gov

Multi-dimensional NMR: For structurally complex derivatives, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for assigning the complete structure.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds and their complexes, providing definitive proof of structure and stereochemistry.

Synergy of Experimental and Computational Data: A growing trend is the use of computational methods, such as DFT, to calculate theoretical spectroscopic data (NMR shifts, vibrational frequencies). researchgate.net Comparing this theoretical data with experimental spectra can provide a higher level of confidence in structural assignments, especially for distinguishing between similar isomers.

By pursuing these emerging research avenues, the scientific community can expand the utility of the N,N-diethylbenzenesulfonamide scaffold, paving the way for innovations in sustainable chemistry, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.